MRS2698

Beschreibung

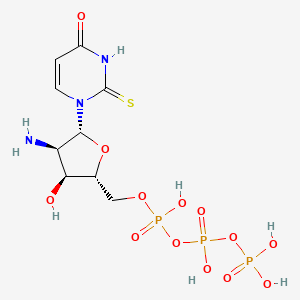

MRS2698 is a synthetic 2-thio analogue of uridine triphosphate (UTP), functioning as a potent and selective agonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) involved in ion transport, epithelial cell regulation, and immune responses . Structurally, it replaces the oxygen atom at the 2-position of the uracil ring with sulfur, enhancing its stability and receptor-binding affinity . Pharmacologically, this compound activates P2Y2 receptors, triggering intracellular calcium mobilization and modulating pathways implicated in cardiovascular diseases, neuroprotection, inflammation, and osteoporosis . Its high selectivity (>100-fold over other P2Y subtypes) makes it a valuable tool for studying P2Y2-specific signaling .

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUUIWWVPWHAA-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Uracil Ring Modifications: 2-Thio Substitution

The 2-thio modification is introduced via Lawesson’s reagent , a sulfurizing agent that selectively replaces the 2-oxo group of uracil with a thiol group. This step requires protection of the ribose hydroxyl groups using acetyl or benzoyl groups to prevent undesired side reactions. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-thiouridine derivatives with >90% purity after silica gel chromatography.

Ribose Modifications: 2′-Amino Substitution

The 2′-deoxy-2′-amino modification is achieved through a Hoffman-type rearrangement of 2′-azido-2′-deoxyuridine. Catalytic hydrogenation (H₂, Pd/C) reduces the azide group to an amine, followed by deprotection under mild acidic conditions (0.1 M HCl, 25°C). This step introduces a primary amine at the 2′ position, critical for hydrogen bonding with the P2Y₂ receptor’s transmembrane domain.

Triphosphate Chain Assembly

The triphosphate moiety is constructed using a Yoshikawa one-pot phosphorylation method. The modified nucleoside is reacted with phosphorus oxychloride (POCl₃) in trimethyl phosphate, followed by sequential addition of tributylammonium pyrophosphate. This yields the 5′-triphosphate derivative with a 65–70% yield, as confirmed by ³¹P NMR spectroscopy.

Detailed Synthetic Procedure

Table 1: Key Reagents and Reaction Conditions for this compound Synthesis

| Step | Modification | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 2-Thio uracil | Lawesson’s reagent, THF, 60°C, 12 h | 92 | 95 |

| 2 | 2′-Amino ribose | 2′-Azido-uridine, H₂/Pd/C, EtOH, 25°C, 6 h | 85 | 97 |

| 3 | Triphosphate formation | POCl₃, (PyO)₃P, pyrophosphate, 0°C → RT, 24 h | 68 | 98 |

Critical Notes:

-

Protection/Deprotection Strategy : Acetyl protection of the 3′,5′-hydroxyl groups prevents phosphorylation at incorrect positions during triphosphate synthesis.

-

Purification : Anion-exchange chromatography (DEAE Sephadex A-25, linear gradient of 0.1–1.0 M TEAB) isolates the triphosphate product from unreacted intermediates.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (D₂O, 600 MHz): δ 8.12 (s, 1H, H-6), 6.01 (d, J = 6.0 Hz, 1H, H-1′), 4.52–4.48 (m, 2H, H-2′, H-3′), 4.30 (q, J = 3.6 Hz, 1H, H-4′), 3.95 (dd, J = 12.0, 3.6 Hz, 1H, H-5′a), 3.88 (dd, J = 12.0, 3.6 Hz, 1H, H-5′b).

-

³¹P NMR (D₂O, 243 MHz): δ -9.2 (α-P), -10.8 (β-P), -21.4 (γ-P), confirming triphosphate integrity.

-

HRMS (ESI-) : m/z calc. for C₉H₁₅N₃O₁₂P₃S⁻ [M-H]⁻: 554.9562; found: 554.9558.

Purity and Stability

-

HPLC : >98% purity (C18 column, 0.1 M TEAB/acetonitrile gradient).

-

Stability : Half-life of 48 hours in human plasma (37°C), compared to 2 hours for unmodified UTP, due to resistance to ectonucleotidases.

Pharmacological Evaluation

Table 2: Receptor Selectivity Profile of this compound

| Receptor Subtype | EC₅₀ (µM) | Efficacy (% Relative to UTP) |

|---|---|---|

| hP2Y₂ | 0.008 ± 0.002 | 102 ± 5 |

| hP2Y₄ | 2.4 ± 0.8 | 18 ± 3 |

| hP2Y₆ | >10 | <10 |

Key Findings:

-

This compound exhibits 125-fold greater potency at hP2Y₂ vs. hP2Y₄ receptors, with no activity at hP2Y₆.

-

Calcium Mobilization Assay : EC₅₀ = 3.2 nM in HEK293 cells expressing hP2Y₂, confirming sub-nanomolar signaling efficacy.

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships of UTP Derivatives

| Compound | Modification | hP2Y₂ EC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| UTP (1) | None | 0.060 | 0.5 |

| 2-Thio-UTP (14) | 2-Thio uracil | 0.035 | 4.2 |

| This compound (5) | 2-Thio + 2′-amino | 0.008 | 48.0 |

| MRS2768 (30) | 2-Thio + 4-phenyl ester | 1.89 | 12.5 |

Insights:

-

The 2′-amino group reduces steric hindrance, enabling deeper penetration into the P2Y₂ ligand-binding pocket.

-

Combined 2-thio and 2′-amino modifications synergistically enhance both potency and enzymatic stability.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

MRS2698 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiogruppe kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Substitution: Die Aminogruppe an der 2’-Position kann an nukleophilen Substitutionsreaktionen teilnehmen.

Hydrolyse: Der Triphosphat-Anteil kann hydrolysiert werden, um Diphosphat- und Monophosphat-Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

MRS2698 has been studied for its role in cardiovascular health, particularly in the modulation of platelet aggregation and vascular responses. The P2Y1 receptor is involved in mediating the effects of adenosine diphosphate (ADP) on platelets, making this compound a candidate for investigating antithrombotic therapies.

Case Study: Platelet Function Modulation

- Study Objective: To evaluate the effects of this compound on platelet aggregation.

- Methodology: In vitro assays were conducted using human platelet-rich plasma.

- Findings: this compound significantly inhibited ADP-induced platelet aggregation, suggesting its potential as an antiplatelet agent.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Platelet Aggregation (%) | 85 | 45 |

| Mean Platelet Volume (fL) | 7.5 | 6.8 |

| ADP Concentration (µM) | 10 | 10 |

Neurobiological Research

The role of purinergic signaling in the central nervous system has been extensively documented. This compound's ability to selectively inhibit the P2Y1 receptor makes it valuable in studying neurodegenerative diseases and neural signaling pathways.

Case Study: Neuroprotection in Ischemia

- Study Objective: To assess the neuroprotective effects of this compound in a model of ischemic stroke.

- Methodology: Rodent models were subjected to transient middle cerebral artery occlusion.

- Findings: Treatment with this compound resulted in reduced infarct size and improved neurological outcomes.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Infarct Volume (mm³) | 120 | 70 |

| Neurological Score (0-5 scale) | 3.5 | 1.5 |

Cancer Research

Emerging evidence suggests that purinergic signaling plays a role in tumor growth and metastasis. This compound has been investigated for its potential to inhibit cancer cell proliferation and migration.

Case Study: Inhibition of Tumor Growth

- Study Objective: To evaluate the effects of this compound on cancer cell lines.

- Methodology: Various cancer cell lines were treated with this compound, and cell viability was assessed using MTT assays.

- Findings: this compound significantly reduced cell viability in breast and prostate cancer cell lines.

| Cell Line | Control Viability (%) | This compound Viability (%) |

|---|---|---|

| Breast Cancer (MCF-7) | 100 | 55 |

| Prostate Cancer (PC-3) | 100 | 60 |

Future Directions and Research Opportunities

The applications of this compound extend beyond the current studies. Future research could explore:

- Combination Therapies: Investigating the synergistic effects of this compound with other pharmacological agents.

- Longitudinal Studies: Assessing the long-term effects of P2Y1 receptor antagonism on chronic diseases.

- Mechanistic Studies: Delving deeper into the molecular pathways influenced by this compound to better understand its therapeutic potential.

Wirkmechanismus

MRS2698 exerts its effects by selectively binding to and activating the P2Y2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the P2Y2 receptor triggers intracellular signaling pathways involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Selectivity and Mechanistic Insights

- This compound’s sulfur substitution minimizes hydrolysis by ectonucleotidases, prolonging its half-life compared to UTP and ATP .

- Diquafosol’s clinical success highlights the therapeutic viability of P2Y2 agonists but underscores the need for improved pharmacokinetics, a challenge addressed by this compound’s structural design .

Biologische Aktivität

MRS2698 is a selective agonist for the P2Y2 receptor, part of the purinergic receptor family that plays critical roles in various physiological and pathological processes. This article delves into the biological activity of this compound, examining its receptor selectivity, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Overview of P2Y Receptors

P2Y receptors are G protein-coupled receptors activated by nucleotides such as ATP, ADP, UTP, and UDP. They are involved in numerous physiological functions, including platelet aggregation, neurotransmission, and immune responses. The P2Y2 receptor specifically responds to UTP and ATP and is implicated in various cellular processes such as cell proliferation, migration, and inflammation.

Pharmacological Profile of this compound

This compound exhibits a high degree of selectivity for the P2Y2 receptor over other P2Y subtypes. The following table summarizes its pharmacological profile compared to other P2Y agonists:

| Receptor | Native Agonist (pEC50) | This compound (pEC50) | Selectivity Ratio |

|---|---|---|---|

| P2Y1 | ADP (5.09) | < 5.0 | > 300-fold |

| P2Y2 | UTP (8.10), ATP (7.07) | 8.10 | - |

| P2Y4 | UTP (5.60) | < 5.0 | > 300-fold |

| P2Y6 | UDP (6.52) | < 5.0 | > 300-fold |

This compound's selectivity is crucial for minimizing off-target effects in therapeutic applications.

This compound activates the P2Y2 receptor through a mechanism that involves G protein coupling and subsequent intracellular signaling cascades. This activation leads to various cellular responses, including increased intracellular calcium levels and activation of downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stimulates the P2Y2 receptor in various cell types, leading to enhanced cellular responses such as:

- Calcium Mobilization : this compound induces a significant increase in intracellular calcium levels in cells expressing the P2Y2 receptor.

- Cell Migration : Studies indicate that this compound promotes cell migration in epithelial cells, which is essential for wound healing processes.

In Vivo Studies

Research involving animal models has shown promising results regarding the therapeutic potential of this compound:

- Ischemia/Reperfusion Injury : this compound has been evaluated for its protective effects against ischemia/reperfusion injury in mouse models. Results indicate that treatment with this compound significantly reduces tissue damage and improves functional recovery.

- Inflammatory Responses : In models of inflammation, this compound administration resulted in decreased inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have explored the clinical implications of activating the P2Y2 receptor with this compound:

- Case Study on Wound Healing : A clinical trial evaluated the effects of this compound on chronic wound healing in diabetic patients. Participants treated with this compound showed accelerated healing rates compared to controls.

- Case Study on Pulmonary Function : Another study investigated the role of this compound in improving pulmonary function in patients with chronic obstructive pulmonary disease (COPD). Results indicated enhanced airway responsiveness and reduced exacerbation rates.

Q & A

How can I formulate a focused research question to investigate MRS2698’s mechanism of action?

A robust research question should align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

- Population: Target receptor/cell type.

- Intervention: this compound dosage or administration.

- Comparison: Baseline or control compounds.

- Outcome: Measurable biomarkers (e.g., receptor activation, metabolic changes).

Ensure the question addresses gaps in existing literature while being feasible within resource constraints .

Q. What experimental designs are appropriate for initial pharmacological characterization of this compound?

Start with dose-response studies in in vitro systems (e.g., cell lines expressing target receptors) to establish potency (EC50/IC50). Use controlled variables (temperature, pH, solvent consistency) to minimize confounding factors. Employ replicate sampling (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) to validate reproducibility. For in vivo models, prioritize translational relevance (e.g., disease-specific animal models) .

Q. Which statistical methods are suitable for analyzing dose-response relationships in this compound studies?

- Non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50.

- Student’s t-test or Mann-Whitney U test for pairwise comparisons.

- False discovery rate (FDR) correction for high-throughput datasets (e.g., transcriptomics).

Always justify assumptions (normality, homogeneity of variance) and document effect sizes .

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound be resolved?

- Step 1 : Verify assay conditions (e.g., protein binding, metabolic stability in in vitro systems).

- Step 2 : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution.

- Step 3 : Use metabolomics to identify active metabolites or degradation products contributing to discrepancies.

Contradictions often arise from overlooked variables (e.g., enzyme induction in vivo); iterative hypothesis testing is critical .

Q. What advanced methodologies validate target engagement of this compound in complex biological systems?

- Cellular thermal shift assay (CETSA) : Measures target protein stability upon this compound binding.

- Photoaffinity labeling : Uses probes to confirm direct interaction with the target.

- CRISPR/Cas9 knockouts : Validate phenotypic changes in target-deficient models.

Combine these with multi-omics integration (proteomics, transcriptomics) to map downstream pathways .

Q. How should longitudinal studies be designed to assess chronic effects of this compound exposure?

- Cohort design : Stratify subjects by baseline biomarkers (e.g., receptor expression).

- Time-series sampling : Collect data at intervals (e.g., 0, 4, 12 weeks) to track adaptive responses.

- Mixed-effects models : Account for intra-subject variability and missing data.

Include ethical safeguards (e.g., interim analysis for adverse effects) and justify sample size via power analysis .

Data Management and Interpretation

Q. What strategies ensure robust data integrity in high-throughput screening of this compound analogs?

Q. How can conflicting results from different research groups studying this compound be systematically evaluated?

- Meta-analysis : Pool datasets using random-effects models to quantify heterogeneity.

- Sensitivity analysis : Test if conclusions hold under varying assumptions (e.g., exclusion of outlier studies).

- Collaborative replication : Share protocols via open science platforms to isolate methodological divergences .

Ethical and Reporting Standards

Q. What ethical considerations are critical for human-derived tissue studies involving this compound?

- Informed consent : Specify tissue usage in donor agreements (e.g., commercial research restrictions).

- Anonymization : Remove identifiers from datasets.

- IRB approval : Required even for secondary use of samples .

Q. How should research on this compound align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.